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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

Cat. No.: B1222677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulforhodamine 101 DHPE (N-(Sulforhodamine 101 sulfonyl)-1,2-dihexadecanoyl-sn-glycero-

3-phosphoethanolamine) is a lipophilic fluorescent probe that integrates into the phospholipid

bilayers of cell membranes.[1] Its bright red fluorescence and high photostability make it a

valuable tool for investigating membrane dynamics, lipid-protein interactions, and the

organization of membrane microdomains, such as lipid rafts, using flow cytometry.[2] These

application notes provide detailed protocols for utilizing Sulforhodamine 101 DHPE in flow

cytometry for the analysis of cellular membranes.

Product Information
Sulforhodamine 101 DHPE is a conjugate of the Sulforhodamine 101 fluorophore and the

phospholipid DHPE. This structure allows for its spontaneous insertion and stable association

within the lipid bilayer of live cells.

Table 1: Properties of Sulforhodamine 101 and Sulforhodamine 101 DHPE
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Property Sulforhodamine 101 Sulforhodamine 101 DHPE

Alternate Names SR 101, Sulforhodamine 640 Texas Red DHPE, TR-DHPE

Molecular Weight ~606.7 g/mol [3] ~1381.84 g/mol [1]

Excitation Maximum (Ex) ~586 nm[3] ~586 nm[4][5]

Emission Maximum (Em) ~605 nm[3] ~605 nm[4][5]

Solubility
Soluble in DMSO, ethanol, and

DMF[3]

Soluble in a suitable organic

solvent

Primary Application
Astrocyte marker, general

protein stain

Fluorescent phospholipid

probe for membrane

analysis[1]

Applications in Flow Cytometry
Sulforhodamine 101 DHPE is particularly useful for studying the structure and function of the

plasma membrane and its subdomains. Key applications include:

Analysis of Lipid Rafts: Lipid rafts are dynamic microdomains enriched in cholesterol and

sphingolipids that serve as platforms for signal transduction.[6][7][8] Sulforhodamine 101
DHPE can be used to label the cell membrane to study changes in lipid raft organization and

integrity in response to various stimuli.

Membrane Integrity and Viability: Changes in membrane properties are often associated with

cellular health and apoptosis. While not a primary viability dye, significant changes in

Sulforhodamine 101 DHPE staining may indicate alterations in membrane integrity.

FRET (Förster Resonance Energy Transfer) Studies: Sulforhodamine 101 DHPE can act as

an acceptor in FRET-based assays to study the proximity and interaction of membrane

components.[2]

Experimental Protocols
The following protocols are generalized for the use of Sulforhodamine 101 DHPE and similar

lipophilic rhodamine dyes in flow cytometry. Optimization for specific cell types and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://cdn.caymanchem.com/cdn/insert/16953.pdf
https://www.scbt.com/p/sulforhodamine-101-dhpe-187099-99-6
https://cdn.caymanchem.com/cdn/insert/16953.pdf
https://www.medchemexpress.com/sulforhodamine-101-dhpe.html?locale=ja-JP
https://www.medchemexpress.com/sulforhodamine-101-dhpe.html?locale=ko-KR
https://cdn.caymanchem.com/cdn/insert/16953.pdf
https://www.medchemexpress.com/sulforhodamine-101-dhpe.html?locale=ja-JP
https://www.medchemexpress.com/sulforhodamine-101-dhpe.html?locale=ko-KR
https://cdn.caymanchem.com/cdn/insert/16953.pdf
https://www.scbt.com/p/sulforhodamine-101-dhpe-187099-99-6
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3135227/
https://www.researchgate.net/figure/Lipid-raft-mediated-activation-of-signaling-pathways-A-Lipid-rafts-were-detected-by_fig3_332929475
https://pmc.ncbi.nlm.nih.gov/articles/PMC149983/
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.aatbio.com/products/rhodamine-dhpe-lissamine-rhodamine-b-1-2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-triethylammonium-salt
https://www.benchchem.com/product/b1222677?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental conditions is recommended.

Protocol 1: General Cell Membrane Staining
This protocol describes the basic procedure for labeling the plasma membrane of suspended

cells.

Materials:

Sulforhodamine 101 DHPE

Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Cell culture medium

Suspension cells of interest

Flow cytometry tubes

Procedure:

Prepare a stock solution of Sulforhodamine 101 DHPE: Dissolve the lyophilized powder in

anhydrous DMSO to a concentration of 1 mM. Store the stock solution at -20°C, protected

from light.

Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cells in pre-

warmed cell culture medium or PBS at a concentration of 1 x 10^6 cells/mL.

Staining: Add the Sulforhodamine 101 DHPE stock solution to the cell suspension to a final

concentration of 1-10 µM. Titration is recommended to determine the optimal concentration

for your cell type.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Washing: After incubation, wash the cells twice with 2 mL of cold PBS to remove unbound

dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
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Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow

cytometry staining buffer for analysis.

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a

yellow-green or red laser for excitation and an appropriate emission filter (e.g., 610/20 nm

bandpass filter).

Table 2: Recommended Staining Parameters (to be optimized)

Parameter Recommended Range

Staining Concentration 1 - 10 µM

Incubation Time 15 - 30 minutes

Incubation Temperature 37°C

Cell Density 1 x 10^6 cells/mL

Protocol 2: Analysis of Lipid Raft Integrity
This protocol can be used to assess the disruption of lipid rafts using a cholesterol-depleting

agent like methyl-β-cyclodextrin (MβCD).

Materials:

Sulforhodamine 101 DHPE

Methyl-β-cyclodextrin (MβCD)

All materials from Protocol 1

Procedure:

Cell Preparation and Staining: Follow steps 1-5 of Protocol 1 to stain the cells with

Sulforhodamine 101 DHPE.

Lipid Raft Disruption: After staining and washing, resuspend the cells in serum-free medium.

Treat one sample of cells with MβCD (e.g., 5-10 mM) for 30-60 minutes at 37°C. Include an
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untreated control.

Washing: Wash the cells once with cold PBS.

Resuspension and Analysis: Resuspend the cells in flow cytometry buffer and analyze

immediately. A decrease in the mean fluorescence intensity (MFI) in the MβCD-treated

sample compared to the control may indicate disruption of lipid rafts and altered membrane

organization.

Data Presentation
Quantitative data from flow cytometry experiments should be presented clearly for comparison.

Table 3: Example Data from a Lipid Raft Disruption Experiment

Treatment
Mean Fluorescence
Intensity (MFI)

% of Control MFI

Untreated Control 50,000 100%

5 mM MβCD 35,000 70%

10 mM MβCD 25,000 50%

Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for a flow cytometry experiment using Sulforhodamine 101 DHPE is

outlined below.
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Experimental Workflow

Prepare Cell Suspension

Stain with Sulforhodamine 101 DHPE

Incubate

Wash Cells

Optional: Treat with Stimulus/Inhibitor

Acquire Data on Flow Cytometer

Without Treatment

Analyze Data

Click to download full resolution via product page

Caption: General workflow for cell staining and analysis.

Signaling Pathway Involving Lipid Rafts
Lipid rafts are critical for the initiation of various signaling cascades, such as the B-cell receptor

(BCR) signaling pathway.[8] Upon antigen binding, BCRs translocate to lipid rafts, leading to

the activation of downstream signaling molecules.
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BCR Signaling Initiation in Lipid Rafts

Cell Membrane (Non-Raft)

Lipid Raft
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Downstream Signaling
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Antigen
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Caption: B-cell receptor signaling pathway initiation.

Troubleshooting
Table 4: Common Issues and Solutions
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Issue Possible Cause Suggested Solution

Low fluorescence signal

- Insufficient dye

concentration- Short

incubation time- Cell loss

during washing

- Increase Sulforhodamine 101

DHPE concentration- Increase

incubation time- Reduce the

number of washes or use a

gentler centrifugation speed

High background fluorescence

- Incomplete removal of

unbound dye- Dye

precipitation

- Increase the number of

washes- Ensure the stock

solution is fully dissolved and

filter if necessary

High cell death

- Dye toxicity at high

concentrations- Harsh cell

handling

- Perform a titration to find the

lowest effective concentration-

Handle cells gently during

washing and resuspension

Inconsistent results

- Variation in cell number or

dye concentration-

Photobleaching

- Ensure accurate cell counting

and pipetting- Protect stained

cells from light at all times

Conclusion
Sulforhodamine 101 DHPE is a robust fluorescent probe for the analysis of cell membranes

by flow cytometry. The provided protocols offer a starting point for researchers to investigate

membrane properties and associated signaling events. Careful optimization of staining

conditions is crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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